3-Chloro-4-fluoroanisole

説明

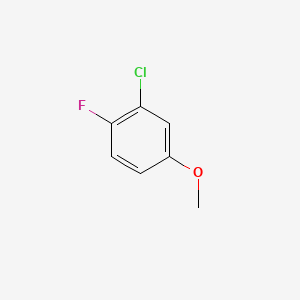

3-Chloro-4-fluoroanisole (CAS: 202925-07-3) is a halogenated aromatic ether with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . It features a methoxy group (-OCH₃) at the 1-position, with chlorine and fluorine substituents at the 3- and 4-positions, respectively. Its boiling point is reported as 189°C , and it is commonly synthesized via methoxylation of 3-chloro-4-fluoroaniline or halogenation of fluorinated anisole precursors .

This compound serves as a critical intermediate in pharmaceuticals, notably in the synthesis of Pelitinib, an epidermal growth factor receptor (EGFR) inhibitor . Its structural versatility allows for further functionalization in organic synthesis, making it valuable in medicinal chemistry and agrochemical research.

特性

IUPAC Name |

2-chloro-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKKEILFRAYSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378575 | |

| Record name | 3-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-07-3 | |

| Record name | 2-Chloro-1-fluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 3-Chloro-4-fluoroaniline (Key Intermediate)

- Method : Catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalyst under hydrogen atmosphere.

- Reaction Conditions :

- Temperature range: 50–100 °C

- Hydrogen pressure: 0.1–5 MPa

- Catalyst to substrate mass ratio: 1:(200–400)

- Reaction time: 1–10 hours

- Process Details :

- Reactor is purged with inert gas (nitrogen or helium) followed by hydrogen.

- Reaction mixture heated and stirred under controlled pressure.

- Post-reaction, the crude product is filtered hot and purified by distillation under vacuum.

- Outcomes :

- Purity of 3-chloro-4-fluoroaniline: >99.5%

- Yield: 94–96%

- Advantages :

- High selectivity and conversion

- No organic solvents used in hydrogenation step

- Suitable for large-scale production

- Reference Data Table :

| Embodiment | Substrate (kg) | Catalyst (g) | Temperature (°C) | Pressure (MPa) | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 0.6 | 2 | 60 | 0.5 | 8 | 99.5 | 94 |

| 2 | 60 | 200 | 80 | 0.8 | 5 | 99.6 | 96 |

| 3 | 60 | 150 | 50 | 5.0 | 10 | 99.7 | 94 |

| 4 | 60 | 300 | 100 | 0.1 | 1 | 99.5 | 95 |

(Data adapted from patent CN104292113A)

Application in Friedel-Crafts Acylation to Confirm Presence of this compound

This compound is often used as a substrate in Friedel-Crafts acylation reactions to synthesize compounds like 3-chloro-3'-fluoro-4'-methoxybenzophenone.

- Reaction :

- This compound reacts with benzoyl chloride.

- Catalyst: Aluminum chloride (AlCl3).

- Conditions: Anhydrous environment to prevent catalyst hydrolysis.

- Implication : The availability of this compound with high purity is critical for efficient acylation.

- Reference : Bench-scale synthesis protocols for benzophenone derivatives confirm the use of this compound as a starting material.

Summary Table of Preparation Methods and Key Parameters

| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hydrogenation of 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoronitrobenzene | 1% Pt/C, H2 | 50–100 °C, 0.1–5 MPa H2, 1–10 h | 3-chloro-4-fluoroaniline | >99.5 | 94–96 | Solvent-free, high selectivity |

| Methylation of 3-chloro-4-fluorophenol (inferred) | 3-chloro-4-fluorophenol | Methylating agent, base | Mild heating | This compound | High | Moderate | Standard aromatic ether synthesis method |

| Friedel-Crafts acylation (application) | This compound | Benzoyl chloride, AlCl3 | Anhydrous conditions | 3-chloro-3'-fluoro-4'-methoxybenzophenone | - | - | Confirms availability of this compound |

化学反応の分析

Types of Reactions: 3-Chloro-4-fluoroanisole undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic aromatic substitution: The compound can undergo nitration, sulfonation, and halogenation reactions.

Oxidation and reduction: The methoxy group can be oxidized to a carbonyl group, and the aromatic ring can be reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in methanol.

Electrophilic aromatic substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

Nucleophilic substitution: Formation of substituted anisoles.

Electrophilic aromatic substitution: Formation of nitroanisoles, sulfoanisoles, and halogenated anisoles.

Oxidation: Formation of anisaldehydes or anisic acids.

Reduction: Formation of cyclohexane derivatives.

科学的研究の応用

3-Chloro-4-fluoroanisole has several applications in scientific research:

作用機序

The mechanism of action of 3-chloro-4-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards certain biological macromolecules .

類似化合物との比較

Positional Isomers

| Compound | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3-Chloro-4-fluoroanisole | 202925-07-3 | 3-Cl, 4-F, 1-OCH₃ | C₇H₆ClFO | 160.57 | 189 |

| 3-Chloro-5-fluoroanisole | 202925-08-4 | 3-Cl, 5-F, 1-OCH₃ | C₇H₆ClFO | 160.57 | Not reported |

| 2-Chloro-4-fluoroanisole | 208186-84-9 | 2-Cl, 4-F, 1-OCH₃ | C₇H₆ClFO | 160.57 | Not reported |

Key Differences :

- Substituent Orientation : The position of halogens significantly impacts electronic and steric effects. For example, this compound has meta- and para-substituents relative to the methoxy group, whereas 3-Chloro-5-fluoroanisole has meta-substituents only. This affects reactivity in electrophilic aromatic substitution (EAS) .

Functional Group Variants

| Compound | CAS Number | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Fluoroanisole | 459-60-9 | 4-F, 1-OCH₃ | C₇H₇FO | 126.13 |

| 3-Chloro-4-fluoroaniline | 367-21-5 | 3-Cl, 4-F, 1-NH₂ | C₆H₅ClFN | 145.56 |

| 4-Chloro-3-methylphenol (PCMC) | 59-50-7 | 4-Cl, 3-CH₃, 1-OH | C₇H₇ClO | 142.58 |

Key Differences :

- Reactivity : 4-Fluoroanisole lacks a chlorine substituent, reducing steric hindrance and altering EAS reactivity compared to this compound .

- Functional Groups: 3-Chloro-4-fluoroaniline (amine instead of methoxy) exhibits distinct nucleophilic properties, while PCMC (phenolic -OH) is more acidic .

Physicochemical Properties

Boiling Points and Polarity

| Compound | Boiling Point (°C) | Dipole Moment (Debye) | LogP (Octanol-Water) |

|---|---|---|---|

| This compound | 189 | ~2.5 (estimated) | 2.3 (calculated) |

| 4-Fluoroanisole | 175–177 | ~1.8 | 1.9 |

| 3-Chloro-5-fluoroanisole | Not reported | ~2.4 (estimated) | 2.3 (calculated) |

Insights :

Pharmaceutical Intermediates

生物活性

3-Chloro-4-fluoroanisole is an organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methoxy group (-OCH₃) attached to a benzene ring, which also contains chlorine and fluorine substituents at the 3 and 4 positions, respectively. This unique substitution pattern enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of chlorine and fluorine atoms increases its binding affinity, allowing it to act as either an inhibitor or activator depending on the target molecule. This dual functionality is crucial in drug design, particularly for compounds targeting specific enzymatic pathways or receptor sites in disease states.

Applications in Scientific Research

This compound has several applications in scientific research:

- Enzyme Inhibition Studies : It is utilized to investigate enzyme inhibition mechanisms, aiding in the understanding of metabolic pathways.

- Protein-Ligand Interactions : The compound forms stable complexes with proteins, making it valuable for studying protein-ligand interactions.

- Pharmaceutical Development : Its potential as a pharmaceutical intermediate is being explored, particularly in the synthesis of drugs targeting specific biological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may be beneficial in developing therapeutics for conditions where these enzymes are dysregulated. For instance, studies have shown that this compound can form stable complexes with target enzymes, leading to significant inhibition of their activity .

Comparative Studies

In comparative studies with similar compounds like 2-chloro-4-fluoroanisole and 4-chloroanisole, this compound demonstrated unique properties due to its dual halogenation. This distinct profile allows for a broader range of chemical transformations and interactions with biological targets compared to its mono-substituted analogs .

Table: Comparison of Biological Activities

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Dual halogenation (Cl & F) | Enzyme inhibitor; protein interaction |

| 2-Chloro-4-fluoroanisole | Single chlorine substitution | Moderate enzyme inhibition |

| 4-Chloroanisole | Lacks fluorine; less reactive | Limited biological activity |

| 4-Fluoroanisole | Lacks chlorine; affects reactivity | Limited enzyme interaction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-fluoroanisole, and how can purity be optimized?

- Methodology : Synthesis typically involves halogenation of anisole derivatives. For this compound, sequential halogenation (chlorination followed by fluorination) using directed metallation or nucleophilic aromatic substitution under controlled conditions is common. Purification via fractional distillation (boiling point: ~189°C) or column chromatography (silica gel, non-polar solvents) ensures high purity .

- Key parameters : Monitor reaction temperature (40–60°C for fluorination) and stoichiometry of halogenating agents (e.g., Cl₂, F₂, or Halex reagents) to avoid over-substitution. Verify purity via GC-MS or HPLC .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic splitting patterns unique to substitution positions.

- FT-IR : Confirm C-F (1250–1100 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- Mass spectrometry : Characterize molecular ion peaks (m/z ≈ 160.57) and isotopic patterns for Cl/F .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology : Test solubility in organic solvents (e.g., DCM, THF) and aqueous buffers (pH 2–12) using UV-Vis spectroscopy. Stability studies under thermal (25–100°C) and photolytic conditions (UV exposure) reveal decomposition pathways. Store in inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do cis/trans isomerism and steric effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Separate isomers via chiral chromatography or crystallization. Compare reaction rates in Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄). DFT calculations (e.g., Gaussian09) model steric hindrance and electronic effects (F/Cl electronegativity) on transition states .

- Data interpretation : Cis isomers may exhibit slower kinetics due to steric clashes between substituents, while trans isomers favor planar transition states .

Q. What mechanistic insights explain the photodissociation behavior of this compound under UV irradiation?

- Methodology : Use time-resolved laser spectroscopy (nanosecond pulses) to track bond cleavage (C-Cl vs. C-F). Compare with computational models (TD-DFT) to predict excited-state dynamics.

- Findings : C-Cl bonds dissociate preferentially (lower bond energy ~339 kJ/mol vs. C-F ~485 kJ/mol), generating aryl radicals detectable via EPR .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Methodology : Functionalize via:

- Nucleophilic substitution : Replace Cl with amines for pharmacophore development.

- Demethylation : Convert methoxy to hydroxyl groups for enhanced bioavailability.

- Case study : Derivatives like 3-Chloro-4-fluoroaniline (reduction product) show antitumor activity in vitro (IC₅₀ assays) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the optimal catalyst for fluorination steps. How to validate synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。